![molecular formula C10H8Cl2N4O2 B2415378 3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide CAS No. 400080-22-0](/img/structure/B2415378.png)
3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
It’s structurally related to2,4-Dichlorophenoxyacetic acid (2,4-D) , a systemic herbicide that primarily targets broadleaf weeds .
Mode of Action
2,4-D kills most broadleaf weeds by causing uncontrolled growth, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Biochemical Pathways
2,4-d, a structurally related compound, affects the plant growth hormone pathways, leading to uncontrolled growth and eventually death of the plant .
Result of Action
Based on the mode of action of 2,4-d, this compound might cause uncontrolled growth in targeted organisms, leading to their death .
Action Environment
A study on controlled release formulations of pesticides suggests that volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 1H-1,2,4-triazole-5-carboxamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of dechlorinated or partially reduced products.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its herbicidal and pesticidal properties.
Materials Science: It is explored for its use in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
- 3-[(2,4-dichlorophenoxy)methyl]-N’-((E)-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methylidene)benzohydrazide
Uniqueness
3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both dichlorophenoxy and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O2/c11-5-1-2-7(6(12)3-5)18-4-8-14-10(9(13)17)16-15-8/h1-3H,4H2,(H2,13,17)(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRFDXVYQRQBOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=NN2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2415295.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]acetamide](/img/structure/B2415297.png)
![2-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2415299.png)
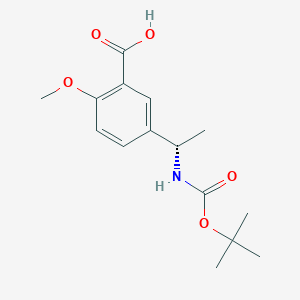
![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2415303.png)
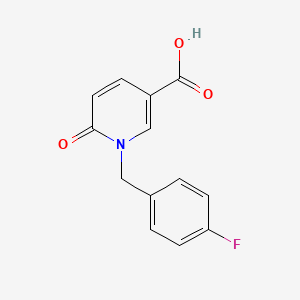
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415306.png)
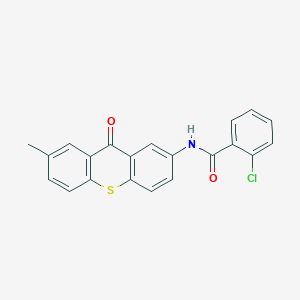
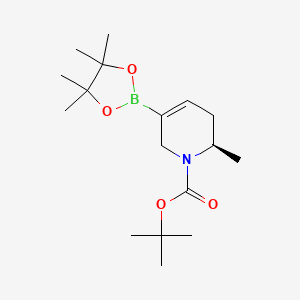
![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2415313.png)
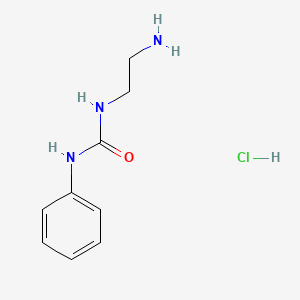
![N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2415317.png)
![3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2415318.png)
